Dexoxadrol

NMDA receptor pharmacology radioligand binding assay PCP binding site

Researchers investigating NMDA receptor pharmacology often struggle to dissect PCP-site effects from sigma receptor contributions using non-selective antagonists. Dexoxadrol resolves this with a precisely characterized profile: • High-affinity PCP-site binding (Kᵢ = 21.5 nM), intermediate between MK-801 (5.5 nM) and PCP (100.8 nM) • Validated enantioselective probe: dexoxadrol (high PCP affinity) vs. levoxadrol (minimal PCP, equal sigma affinity) • Produces hyperthermia in rats-opposite to PCP-induced hypothermia-enabling thermoregulatory cross-validation with MK-801 • Blocks PCP-sensitive presynaptic K⁺ channels; verified by ⁸⁶Rb efflux in synaptosomes Supplied as ≥98% pure solid; custom synthesis and bulk quantities available.

Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
CAS No. 4741-41-7
Cat. No. B1663360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexoxadrol
CAS4741-41-7
Synonymsd-2,2-Diphenyl-4-(2-piperidyl)-1,3-dioxolane
dexoxadrol
dexoxadrol hydrochloride
Molecular FormulaC20H23NO2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18?,19-/m0/s1
InChIKeyHGKAMARNFGKMLC-GGYWPGCISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 19.2 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Dexoxadrol: NMDA Antagonist and Stereochemical Probe


Dexoxadrol (CAS 4741-41-7), also known as the D-isomer of dioxadrol, is a chiral dioxolane derivative that functions as a non-competitive NMDA receptor antagonist binding with high affinity to the phencyclidine (PCP) site within the NMDA receptor-associated ion channel [1]. It was originally developed as an analgesic and dissociative anesthetic candidate, advancing to Phase 2 clinical investigation, though development was discontinued due to psychotomimetic side effects including nightmares and hallucinations [2]. Its absolute configuration has been determined by X-ray crystallography as 4S,6S, establishing the precise chirality required for receptor binding and PCP-like pharmacological activity [3].

Compound Type Chiral NMDA antagonist (non-competitive)
Stereochemical Role Enantiomeric probe (4S,6S configuration)
Target Engagement PCP binding site within NMDA receptor ion channel
Research Context Preclinical neuroscience, discontinued Phase 2 candidate

Why Dexoxadrol Cannot Be Substituted


Substitution among dioxolane-class NMDA antagonists is scientifically invalid due to pronounced stereoselectivity and divergent pharmacological profiles. Dexoxadrol and its enantiomer levoxadrol exhibit starkly different receptor selectivity despite identical molecular formulas: dexoxadrol shows markedly higher affinity for PCP receptors, while both possess nearly equal sigma receptor affinities [1]. Similarly, the 2-ethyl-2-phenyl analog etoxadrol differs structurally from dexoxadrol's 2,2-diphenyl substitution, altering both binding kinetics and in vivo potency [2]. Even among NMDA antagonists as a class, compounds occupying the same PCP binding site—including MK-801, phencyclidine, ketamine, TCP, dextrorphan, and dextromethorphan—exhibit widely divergent binding affinities spanning over two orders of magnitude [3]. These stereochemical and structural distinctions translate directly into non-interchangeable experimental outcomes.

Levoxadrol (enantiomer)
Minimal PCP receptor affinity vs dexoxadrol; activates separate sigma-related K⁺ channel. Enantiomer swap may reverse pharmacological profile.
Etoxadrol (2-ethyl analog)
Different binding kinetics and in vivo potency due to 2,2-diphenyl substitution difference. Binding rank order may shift.
Other PCP-site ligands (ketamine, MK-801, etc.)
Affinity spans >100-fold range; thermoregulatory and behavioral outcomes diverge qualitatively. PCP-site occupancy does not guarantee interchangeable effects.

Dexoxadrol Quantitative Evidence


PCP Site Binding Affinity Comparison

Dexoxadrol demonstrates intermediate-to-high binding affinity for the PCP site on the NMDA receptor compared to a panel of eight non-competitive antagonists. In a direct competitive displacement assay using [³H]MK-801 in dark Agouti rat brain membranes, dexoxadrol exhibited a Kᵢ of 21.5 nM, placing it second only to MK-801 itself and approximately equivalent to TCP [1]. Dexoxadrol's affinity was 4.7-fold higher than phencyclidine (Kᵢ = 100.8 nM), 16.6-fold higher than the (+)-SKF 10,047 sigma ligand, and 42.9-fold higher than ketamine (Kᵢ = 922.2 nM) [1]. The binding inhibition constants showed high cross-strain correlation (P = 0.0002; r² = 0.95) with Sprague-Dawley rat data, confirming the reproducibility of this rank order [1].

PCP Site Affinity
Head-to-head
Kᵢ = 21.5 nM (≈ TCP)
4.7× higher affinity than phencyclidine; 42.9× higher than ketamine
Intermediate NMDA antagonist rank; supports selection when potency between MK-801 and phencyclidine is needed.
[³H]MK-801 displacement in rat brain membranes; cross-strain r² = 0.95.
NMDA receptor pharmacology radioligand binding assay PCP binding site competitive displacement

Enantioselective PCP Receptor Affinity

Dexoxadrol exhibits pronounced enantioselectivity for PCP receptors relative to its optical isomer levoxadrol. Dexoxadrol possesses an affinity for phencyclidine receptors that is much greater than that of levoxadrol [1]. In [³H]TCP displacement assays using rat brain homogenates, the order of potency was dexoxadrol ≫ levoxadrol [2]. Critically, despite this dramatic PCP receptor affinity difference, both enantiomers display nearly equal affinities for sigma receptors [1]. In behavioral validation, alpha-(+)-dioxadrol (dexoxadrol) produced PCP-like discriminative effects in rhesus monkeys trained to discriminate ketamine, whereas alpha-(-)-dioxadrol (levoxadrol) did not [2]. In self-administration models, response-contingent intravenous dexoxadrol maintained higher rates of responding than levoxadrol in monkeys experienced with ketamine self-administration [2].

Enantioselectivity
Head-to-head
Dexoxadrol ≫ Levoxadrol for PCP receptor binding
Both enantiomers ≈ equal sigma receptor affinity
Validated stereochemical probe pair for dissecting PCP vs sigma-mediated effects.
[³H]TCP displacement; ketamine discrimination in rhesus monkeys confirms behavioral separation.
stereochemistry enantioselective pharmacology PCP receptor sigma receptor

In Vivo Behavioral Potency

Dexoxadrol demonstrates a defined position in the in vivo potency hierarchy among PCP-like dioxolanes. In pigeons responding under a multiple fixed-ratio 30-response, fixed-interval 5-minute schedule of grain presentation, etoxadrol was half as potent as phencyclidine in suppressing responding, and dexoxadrol was half as potent as etoxadrol [1]. Thus, dexoxadrol is approximately one-fourth as potent as phencyclidine in this behavioral suppression paradigm. In drug discrimination studies where pigeons were trained to discriminate 0.64 mg/kg phencyclidine from vehicle, all five tested compounds (phencyclidine, etoxadrol, cyclazocine, dexoxadrol, ketamine) produced phencyclidine-like responding, with the potency rank order being: phencyclidine > etoxadrol > cyclazocine > dexoxadrol > ketamine [1].

In Vivo Potency Rank
Head-to-head
Behavioral suppression: Phencyclidine > Etoxadrol > Cyclazocine > Dexoxadrol > Ketamine
Dexoxadrol ≈ 0.25× phencyclidine potency
Ranked intermediate in PCP-like discriminative cue potency; enables finer dose-response resolution.
Pigeon operant schedule; phencyclidine discrimination training dose 0.64 mg/kg.
operant behavior drug discrimination in vivo potency schedule-controlled responding

Opposing Thermoregulatory Effects

Dexoxadrol produces a qualitatively opposite thermoregulatory effect compared to phencyclidine, despite both compounds binding to the PCP site on the NMDA receptor. Following acute subcutaneous administration in rats, dexoxadrol produced hyperthermia, whereas phencyclidine produced hypothermia [1]. MK-801, a structurally distinct non-competitive NMDA antagonist, also produced hyperthermia similar to dexoxadrol [1]. The enantiomer levoxadrol did not affect body temperature at any dose tested (5.0, 10.0, 20.0, or 40.0 mg/kg), reinforcing the stereoselective nature of the hyperthermic response [1]. This thermoregulatory divergence indicates that PCP-induced hypothermia is not mediated solely through PCP receptor interactions [1].

Thermoregulation
Head-to-head
Dexoxadrol: hyperthermia
Phencyclidine: hypothermia (opposite direction)
Levoxadrol: no body temperature effect
Qualitative thermoregulatory divergence enables distinction of PCP-receptor vs broader phencyclidine pharmacology.
Male Sprague-Dawley rats, s.c. administration; MK-801 also hyperthermic.
thermoregulation in vivo pharmacology NMDA antagonist differentiation phencyclidine

Presynaptic Potassium Channel Blockade

Dexoxadrol potently blocks the PCP-sensitive, voltage-gated potassium channel in rat brain synaptosomes, whereas its enantiomer levoxadrol is a very weak blocker of this channel [1]. In ⁸⁶Rb efflux assays using synaptosomes prepared from rat forebrain, dexoxadrol produced potent blockade of the voltage-gated K⁺ channel [1]. Levoxadrol, conversely, activated a separate potassium channel as manifested by increased ⁸⁶Rb efflux—an effect blocked by the opioid antagonist naloxone—whereas dexoxadrol did not produce this activation [1]. These findings align with behavioral observations: dexoxadrol produces PCP-like behavioral effects, while levoxadrol produces morphine-like antinociception and sedation without PCP-like activity [1].

Presynaptic K⁺ Channel
Head-to-head
Dexoxadrol: potent blocker of PCP-sensitive voltage-gated K⁺ channel
Levoxadrol: very weak blocker; activates separate naloxone-sensitive K⁺ efflux
Enantioselective tool for probing PCP-sigma site linkage to presynaptic K⁺ channel function.
Rat forebrain synaptosomes; ⁸⁶Rb efflux assay ± naloxone.
potassium channel synaptosome sigma ligands 86Rb efflux

Configuration-Activity Relationship

The absolute configuration of dexoxadrol has been unambiguously determined as 4S,6S by X-ray crystallography, defining the optimum chirality necessary for receptor binding and PCP-like activity in the dioxadrol series [1]. Among the four possible isomeric forms of dioxadrol, only alpha-(+)-dioxadrol (dexoxadrol, 4S,6S) demonstrates PCP-like activity in rhesus monkeys trained to discriminate ketamine; neither alpha-(-)-dioxadrol (levoxadrol) nor beta-(±)-dioxadrol exhibit such activity [1]. This stereochemical definition enables the precise correlation of three-dimensional molecular structure with pharmacological outcome, distinguishing dexoxadrol from racemic dioxadrol preparations or other diastereomers that lack validated receptor-active conformation.

Absolute Configuration
Class-level
4S,6S (dexoxadrol, alpha-(+)-dioxadrol)
Only 4S,6S isomer exhibits PCP-like discriminative effects and self-administration
Configuration-activity definition supports procurement of active stereoisomer for reproducible receptor engagement.
X-ray crystallography; ketamine discrimination in rhesus monkeys; racemic or diastereomeric mixtures lack validated activity.
X-ray crystallography absolute configuration chirality-activity relationship stereochemical probe

Dexoxadrol Optimal Research Applications


PCP vs. Sigma Receptor Pharmacology

Dexoxadrol, when paired with levoxadrol, constitutes a validated stereochemical probe set for distinguishing PCP receptor-mediated effects from sigma receptor-mediated effects. Dexoxadrol exhibits high PCP receptor affinity while levoxadrol shows minimal PCP receptor binding; both possess nearly equal sigma receptor affinities [1]. This differential profile, validated by the observation that dexoxadrol but not levoxadrol produces PCP-like discriminative effects in primates [2], enables researchers to attribute experimental outcomes specifically to PCP site engagement versus sigma receptor activation. This application is unique to the dexoxadrol/levoxadrol enantiomeric pair and cannot be replicated using racemic dioxadrol, etoxadrol, or non-chiral NMDA antagonists such as MK-801 or ketamine.

Intermediate Affinity NMDA Antagonism

Dexoxadrol occupies a defined intermediate affinity position (Kᵢ = 21.5 nM) on the NMDA receptor PCP binding site, ranking between MK-801 (5.5 nM) and phencyclidine (100.8 nM), and substantially higher than ketamine (922.2 nM) [1]. This precisely quantified rank order enables researchers to select dexoxadrol when an NMDA antagonist with approximately 4.7-fold higher affinity than phencyclidine is required, offering an experimental window distinct from ultra-high-affinity ligands such as MK-801 or lower-affinity dissociative anesthetics. The high cross-strain correlation (r² = 0.95) of binding constants supports reproducible use across different rodent models [1].

Hyperthermia-Based NMDA Antagonist Studies

Dexoxadrol produces hyperthermia in rats, a thermoregulatory outcome qualitatively opposite to phencyclidine-induced hypothermia and distinct from levoxadrol's null effect on body temperature [1]. This divergence makes dexoxadrol the preferred NMDA antagonist for studies where hypothermic confounds introduced by phencyclidine would compromise data interpretation. The hyperthermic effect is shared with MK-801 but dexoxadrol offers an alternative structural class and distinct pharmacokinetic profile, providing researchers with a thermoregulatory-matched control compound when cross-validating findings obtained with MK-801 [1].

Presynaptic K+ Channel & Sigma Site Research

Dexoxadrol potently blocks the PCP-sensitive, voltage-gated presynaptic potassium channel in rat brain synaptosomes, as demonstrated in ⁸⁶Rb efflux assays [1]. Its enantiomer levoxadrol is a very weak blocker of this channel but activates a separate naloxone-sensitive potassium channel [1]. This enantioselective ion channel pharmacology establishes dexoxadrol as an essential tool for investigating the functional coupling between PCP-sigma binding sites and voltage-gated potassium channel modulation in nerve terminals. The validated block of this specific channel provides a mechanistic basis for exploring the neurophysiological substrates of PCP-like behavioral intoxication [1].

Application
Selection Property
Validation Focus
PCP/Sigma receptor dissection
Enantiomeric selectivity profile
Differential PCP vs sigma binding
Intermediate NMDA affinity studies
Rank-ordered PCP site affinity
Cross-strain binding reproducibility
Thermoregulatory NMDA research
Opposing thermoregulatory outcome
Hyperthermic vs hypothermic profile
Presynaptic K⁺ channel pharmacology
Enantioselective K⁺ channel block
PCP-sensitive vs naloxone-sensitive channel modulation

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